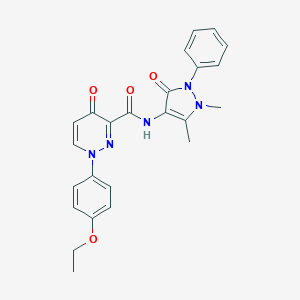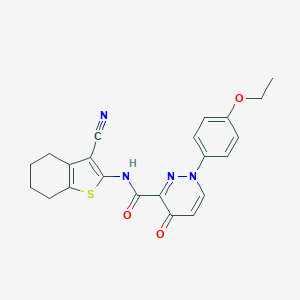![molecular formula C17H22N2O5S3 B253805 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides This compound is characterized by the presence of a thiazinane ring, a methoxy group, and a thienyl ethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the methoxy and thienyl ethyl groups. One common method involves the reaction of a suitable benzenesulfonamide precursor with a thiazinane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy and thienyl ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: Similar structure but lacks the methoxy and thienyl ethyl groups.
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: Contains a chloro group instead of the methoxy and thienyl ethyl groups.
Uniqueness
The uniqueness of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O5S3 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S3/c1-24-16-7-6-14(19-10-2-3-12-26(19,20)21)13-17(16)27(22,23)18-9-8-15-5-4-11-25-15/h4-7,11,13,18H,2-3,8-10,12H2,1H3 |
InChI Key |
DSTRVAVPSWERCF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NCCC3=CC=CS3 |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NCCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B253722.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B253724.png)
![2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B253726.png)


![6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B253733.png)
![2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253734.png)
![2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B253740.png)

![(3Z)-5-(3-ethoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253744.png)
![N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253748.png)
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253752.png)
